molecular formula C17H21NO5 B14942043 Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate

Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate

Cat. No.: B14942043
M. Wt: 319.4 g/mol
InChI Key: RXYSBWAAEWVVBD-UHFFFAOYSA-N
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Description

ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE is a complex organic compound with a unique structure that includes an isoxazole ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE typically involves a multi-step process. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate in ethanol, followed by the addition of 4-anisaldehyde and citric acid monohydrate. The mixture is then sonicated under ultrasound irradiation for about 55 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE lies in its isoxazole ring, which imparts distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H21NO5/c1-4-22-16(19)14-11-15(23-18-14)17(2,20)10-9-12-5-7-13(21-3)8-6-12/h5-8,11,20H,4,9-10H2,1-3H3

InChI Key

RXYSBWAAEWVVBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(CCC2=CC=C(C=C2)OC)O

Origin of Product

United States

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